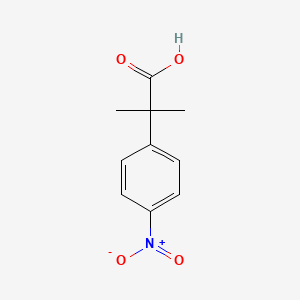

2-Methyl-2-(4-nitrophenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-10(2,9(12)13)7-3-5-8(6-4-7)11(14)15/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRRWJPNQKSTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354788 | |

| Record name | 2-methyl-2-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42206-47-3 | |

| Record name | 2-methyl-2-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(4-nitrophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-(4-nitrophenyl)propanoic Acid

Introduction: Context and Significance

2-Methyl-2-(4-nitrophenyl)propanoic acid is a valuable chemical intermediate, finding applications in various research domains, including medicinal chemistry and materials science. Its structure, which combines a quaternary carbon center, a carboxylic acid functional group, and a nitroaromatic moiety, makes it a versatile building block for the synthesis of more complex molecules. For instance, the nitro group can be readily reduced to an amine, opening pathways to a wide array of derivatives, such as amides and sulfonamides. This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for this compound, intended for researchers and professionals in drug development and organic synthesis.

The synthesis of 2-arylpropionic acids is a well-established field in organic chemistry, with numerous methods available for their preparation. This guide will focus on a logical and efficient two-step approach: the synthesis of the precursor, 2-methyl-2-phenylpropanoic acid, followed by its regioselective nitration to yield the target compound. The causality behind the choice of reagents and reaction conditions will be discussed in detail, providing a thorough understanding of the underlying chemical principles.

Part 1: Synthesis of the Precursor: 2-Methyl-2-phenylpropanoic Acid

The first part of the synthesis focuses on the creation of the 2-methyl-2-phenylpropanoic acid backbone. A robust method for this is the methylation of a phenylacetic acid derivative. For the purpose of this guide, we will consider a pathway starting from benzyl cyanide (phenylacetonitrile), which is a readily available starting material.

Experimental Workflow: From Benzyl Cyanide to 2-Methyl-2-phenylpropanoic Acid

Caption: Overall workflow for the synthesis of 2-Methyl-2-phenylpropanoic Acid.

Step 1: Exhaustive Methylation of Benzyl Cyanide

The initial step involves the formation of the quaternary carbon center through the exhaustive methylation of benzyl cyanide. The acidic nature of the benzylic protons allows for their removal by a strong base, followed by nucleophilic attack on an alkyl halide.

Causality of Experimental Choices:

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the benzylic carbon, driving the reaction forward.

-

Alkylating Agent: Methyl iodide (CH₃I) is a highly reactive and efficient methylating agent. An excess is used to ensure the reaction proceeds to the dimethylated product.

-

Solvent: Tetrahydrofuran (THF) is an appropriate aprotic solvent that dissolves the reactants and is stable to the strong base.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of benzyl cyanide (1 equivalent) in anhydrous THF is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Methyl iodide (2.5 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature overnight.

-

The reaction is carefully quenched by the slow addition of water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-methyl-2-phenylpropanenitrile.

Step 2: Hydrolysis of 2-Methyl-2-phenylpropanenitrile

The nitrile group of the intermediate is then hydrolyzed under acidic conditions to afford the desired carboxylic acid.

Causality of Experimental Choices:

-

Acidic Hydrolysis: Strong acidic conditions, such as aqueous sulfuric acid, are effective for the hydrolysis of sterically hindered nitriles. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

-

Heat: The hydrolysis of nitriles often requires elevated temperatures to proceed at a reasonable rate.

Experimental Protocol:

-

The crude 2-methyl-2-phenylpropanenitrile is added to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

-

The mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by a suitable technique (e.g., TLC or GC).

-

After completion, the reaction mixture is cooled to room temperature and poured onto ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Part 2: Nitration of 2-Methyl-2-phenylpropanoic Acid

The second part of the synthesis is the regioselective nitration of the phenyl ring of 2-methyl-2-phenylpropanoic acid. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired 4-nitro isomer.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. The key steps are the generation of the nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst, followed by the attack of the electron-rich aromatic ring on the nitronium ion.

Caption: Simplified mechanism of the nitration of 2-Methyl-2-phenylpropanoic Acid.

Regioselectivity:

The position of the incoming nitro group is directed by the existing substituents on the benzene ring. In 2-methyl-2-phenylpropanoic acid, we have:

-

An alkyl group (-C(CH₃)₂COOH): This group is generally considered to be weakly activating and an ortho, para-director due to hyperconjugation and inductive effects.

-

A carboxylic acid group (attached to the alkyl group): While not directly attached to the ring, its electron-withdrawing nature can have a deactivating effect.

However, the steric hindrance at the ortho positions caused by the bulky 2-methyl-2-propanoic acid group will significantly favor the substitution at the para position. Therefore, the major product expected from this reaction is this compound.

Experimental Protocol: Nitration

The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures to control the exothermic reaction and minimize the formation of byproducts.

Quantitative Data:

| Reagent | Molar Ratio | Purpose |

| 2-Methyl-2-phenylpropanoic acid | 1 | Substrate |

| Concentrated Nitric Acid (HNO₃) | 1.1 | Nitrating Agent |

| Concentrated Sulfuric Acid (H₂SO₄) | 2-3 | Catalyst |

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice-salt bath, 2-methyl-2-phenylpropanoic acid (1 equivalent) is dissolved in concentrated sulfuric acid. The mixture is cooled to 0-5 °C.

-

A pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1-2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at low temperature for an additional 1-2 hours.

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Spectroscopy:

-

¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include those for the aromatic protons (showing the characteristic splitting pattern for a 1,4-disubstituted benzene ring), and the methyl protons.

-

¹³C NMR: To identify the number of unique carbon environments.

-

FT-IR: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches, and the N-O stretches of the nitro group.

-

-

Mass Spectrometry: To determine the molecular weight of the compound.

Safety Considerations

-

Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from moisture.

-

Methyl iodide is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. They should be handled with extreme care, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The nitration reaction is exothermic and should be carefully controlled with adequate cooling.

Conclusion

The synthesis of this compound can be reliably achieved through a two-part process involving the synthesis of the 2-methyl-2-phenylpropanoic acid precursor followed by its regioselective nitration. This guide has provided a detailed, step-by-step methodology, along with the scientific rationale behind the experimental choices. By understanding the underlying principles of each reaction, researchers can effectively and safely produce this valuable chemical intermediate for their specific applications.

References

-

Organic Syntheses Procedure for 2-phenylpropionic acid.[1]

-

Synthesis of 2-phenylpropionic acid derivatives.[5]

- General procedures for methylation and hydrolysis of nitriles. (General organic chemistry textbook knowledge)

-

Synthesis of methyl 2-methyl-2-phenylpropanoate.[6]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. Nitration - Wikipedia [en.wikipedia.org]

- 4. US3149169A - Method of making 4-nitrotoluene - Google Patents [patents.google.com]

- 5. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-(4-nitrophenyl)propanoic Acid

Introduction

2-Methyl-2-(4-nitrophenyl)propanoic acid, a niche carboxylic acid derivative, holds significant interest for researchers in medicinal chemistry and materials science. Its structural motifs, featuring a quaternary alpha-carbon, a phenyl ring, and a nitro functional group, impart a unique combination of steric and electronic properties. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, offering both established data and predictive insights. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to conduct their own analyses with confidence. This document is intended for an audience of researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.

Chemical Identity and Molecular Structure

This compound is unequivocally identified by its CAS number 42206-47-3.[1][2][3] Its molecular structure is characterized by a propanoic acid backbone with two methyl groups at the alpha-position, and a 4-nitrophenyl group also attached to this alpha-carbon.

Molecular Structure of this compound

A 2D representation of the molecular structure of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount for its application in research and development. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C10H11NO4 | PubChem[1] |

| Molecular Weight | 209.20 g/mol | PubChem[1] |

| Melting Point | 128-129 °C | ChemicalBook |

| Boiling Point | 365.9 ± 25.0 °C (Predicted) | ChemicalBook |

| pKa | 3.95 ± 0.10 (Predicted) | ChemicalBook |

| Solubility | No experimental data available. Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and DMSO. | Inferred from structure |

| Appearance | Solid (inferred) | General knowledge |

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the experimental determination of physicochemical properties is crucial. The following section provides detailed, step-by-step methodologies for key analytical techniques.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate thermal analysis technique for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Experimental Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 150 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The peak area can be integrated to determine the enthalpy of fusion.

Workflow for melting point determination using DSC.

pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a classic and reliable method for determining the acid dissociation constant (pKa) of a substance. It involves the gradual addition of a titrant of known concentration to a solution of the analyte and monitoring the resulting change in pH.

Protocol:

-

Solution Preparation:

-

Prepare a 0.01 M solution of this compound in a co-solvent system (e.g., 50:50 ethanol:water) to ensure solubility.

-

Standardize a 0.1 M solution of sodium hydroxide (NaOH).

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume (e.g., 25 mL) of the analyte solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

-

Titration Procedure:

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (or the maximum of the first derivative plot).

-

The pH at the half-equivalence point is equal to the pKa of the acid.

-

Workflow for pKa determination by potentiometric titration.

Solubility Determination

Rationale: Understanding the solubility of a compound in various solvents is critical for its formulation and application. A semi-quantitative method is described below.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO)).

-

Procedure:

-

To a series of small, sealed vials, add a pre-weighed amount of this compound (e.g., 10 mg).

-

Add a known volume of a solvent to the first vial (e.g., 0.1 mL).

-

Agitate the vial vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).

-

Visually inspect for complete dissolution.

-

If the solid dissolves completely, add another increment of the compound. If not, add another increment of the solvent.

-

Repeat until an equilibrium is reached, and express the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., mg/mL).

-

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm). The protons ortho to the nitro group will be further downfield than the protons meta to the nitro group.

-

Methyl Protons: A singlet in the aliphatic region (δ 1.5-2.0 ppm) integrating to six protons, corresponding to the two equivalent methyl groups.

-

Carboxylic Acid Proton: A broad singlet far downfield (δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the downfield region (δ 170-185 ppm).

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon attached to the nitro group will be the most deshielded.

-

Quaternary Carbon: A signal for the alpha-carbon (δ 40-50 ppm).

-

Methyl Carbons: A single signal in the aliphatic region (δ 20-30 ppm) for the two equivalent methyl groups.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands around 2850-3000 cm⁻¹.

-

NO₂ Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1510-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.

-

C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (m/z = 209).

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of the carboxylic acid group (-COOH, m/z = 45), the nitro group (-NO₂, m/z = 46), and cleavage of the C-C bond between the quaternary carbon and the phenyl ring.

Proposed Synthesis Route

A plausible synthetic route to this compound, adapted from known procedures for similar compounds, is the hydrolysis of the corresponding ester, which can be synthesized via nucleophilic substitution.

Step 1: Synthesis of Ethyl 2-Methyl-2-(4-nitrophenyl)propanoate

A mixture of 4-nitro-bromobenzene, the ethyl ester of 2-bromoisobutyrate, a copper catalyst, and a suitable ligand in an appropriate solvent would be heated under an inert atmosphere.

Step 2: Hydrolysis to this compound

The resulting ester would then be hydrolyzed using a strong base, such as sodium hydroxide, in an aqueous alcohol solution, followed by acidification to yield the desired carboxylic acid.

Safety and Handling

This compound is classified as an irritant.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, offering a blend of experimental data, predictive insights, and robust analytical protocols. While a complete experimental dataset for this specific molecule is not yet publicly available, the information and methodologies presented herein provide a solid foundation for researchers to confidently work with and further characterize this compound. As a Senior Application Scientist, I encourage the scientific community to contribute to the body of knowledge by publishing experimental findings on this and other novel compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C10H11NO4 | CID 781898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-Methyl-2-(4-nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-(4-nitrophenyl)propanoic acid (CAS No. 42206-47-3), a nitro-aromatic carboxylic acid derivative with significant potential in pharmacological research and drug development. Drawing parallels with the structurally related fibrate class of drugs, this document explores the compound's physicochemical properties, outlines a detailed representative synthetic pathway, and delves into its prospective mechanism of action as a modulator of peroxisome proliferator-activated receptors (PPARs). Furthermore, this guide presents established protocols for its purification and analysis, offering a valuable resource for researchers investigating its therapeutic applications, particularly in the context of metabolic disorders such as dyslipidemia.

Introduction: The Therapeutic Potential of Arylpropanoic Acids

Arylpropanoic acids represent a pivotal class of organic compounds in medicinal chemistry, with prominent members including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The structural motif of a propanoic acid moiety attached to an aromatic ring is a versatile scaffold that has been extensively explored for a multitude of therapeutic applications. The introduction of a nitro group, as seen in this compound, offers unique electronic properties that can modulate the compound's biological activity and provides a handle for further chemical modifications. This guide focuses on the specific attributes of this compound, a compound of interest for its potential as a lipid-lowering agent, drawing on the well-established pharmacology of the fibrate drug class.

Physicochemical Properties and Identification

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. This section details the key identifiers and characteristics of this compound.

| Property | Value | Source |

| CAS Number | 42206-47-3 | PubChem[1] |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |

| Molecular Weight | 209.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-methyl-2-(4-nitrophenyl)propionic acid | PubChem[1] |

| Appearance | Solid (predicted) | |

| Melting Point | 88-89 °C (for the related compound 2-(4-nitrophenyl)propionic acid) | ChemicalBook[2] |

| Boiling Point | 361.9 °C at 760 mmHg (for the related compound 2-(4-nitrophenyl)propionic acid) | ChemSrc[2] |

| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol and ether (inferred from isobutyric acid) | FooDB[3] |

Synthesis and Purification: A Representative Protocol

Representative Synthesis of a Structurally Similar Analog

This protocol describes the synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid, which shares key structural features with the target compound.

Step 1: Synthesis of Ethyl 2-Methyl-2-(4-nitrophenoxy)propanoate

A mixture of 4-nitrophenol (1.0 g, 7.19 mmol) and potassium carbonate (1.99 g, 14.38 mmol) in acetonitrile is treated with a dropwise addition of ethyl 2-bromo-2-methylpropionate (1.67 g, 8.63 mmol). The resulting mixture is stirred and heated under reflux for 8 hours. After cooling, the reaction mixture is poured into cold water.

Step 2: Hydrolysis to 2-Methyl-2-(4-nitrophenoxy)propanoic Acid

The oily residue from Step 1 is treated with a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (H₂O) in a 3:1:1 ratio. Lithium hydroxide (LiOH) (5 equivalents) is added, and the mixture is stirred at room temperature for 3 hours. A 10% hydrochloric acid (HCl) solution is then added to acidify the mixture, and the organic solvents are removed under reduced pressure to yield the final product.

Caption: Postulated mechanism of action via PPARα activation.

Experimental Protocols for Biological Evaluation

To validate the hypothesis that this compound acts as a PPAR agonist, a transcription factor activity assay can be employed.

PPARγ Transcription Factor Activity Assay (ELISA-based)

This protocol provides a general framework for assessing the activation of PPARγ in nuclear extracts. A similar approach can be used for PPARα.

-

Plate Preparation: A 96-well plate is coated with a specific double-stranded DNA sequence containing the peroxisome proliferator response element (PPRE).

-

Sample Addition: Nuclear extracts containing activated PPARγ are added to the wells. The activated PPARγ binds specifically to the immobilized PPRE.

-

Primary Antibody Incubation: A primary antibody specific to PPARγ is added, which binds to the PPARγ-PPRE complex.

-

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is added, which binds to the primary antibody.

-

Detection: A colorimetric substrate for HRP is added, and the absorbance is measured at 450 nm. The intensity of the color is proportional to the amount of activated PPARγ in the sample.

Comparative Biological Activity of Fibrates (PPARα Agonists)

| Compound | Cell Line | IC50 | Source |

| Fenofibrate | HepG2 | >1000 µM | NIH [4] |

| Bezafibrate | HepG2 | >1000 µM | NIH [4] |

| Gemfibrozil | HepG2 | >1000 µM | NIH [4] |

| WY-14643 | HepG2 | ~500 µM | NIH [4] |

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. For the related compound 2-(4-nitrophenyl)propionic acid, characteristic signals would be expected for the aromatic protons, the methine proton, and the methyl protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 2-(4-nitrophenyl)propionic acid, a molecular ion peak at m/z 195.17 would be expected in the mass spectrum.

Conclusion and Future Directions

This compound presents itself as a compelling candidate for further investigation in the field of drug discovery, particularly for metabolic diseases. Its structural analogy to fibrates provides a strong rationale for exploring its activity as a PPAR agonist. The synthetic and analytical protocols outlined in this guide offer a solid foundation for researchers to produce and characterize this compound. Future studies should focus on confirming its PPARα agonistic activity through in vitro and in vivo models, elucidating its pharmacokinetic and pharmacodynamic profiles, and exploring its potential therapeutic efficacy in animal models of dyslipidemia and related metabolic disorders. The insights gained from such research could pave the way for the development of novel and more effective treatments for cardiovascular and metabolic diseases.

References

-

Stimulating effect of normal-dosing of fibrates on cell proliferation: word of warning. (2016). National Institutes of Health. [Link]

-

This compound | C10H11NO4 | CID 781898. PubChem. [Link]

-

2-(4-nitrophenyl)propionic acid | CAS#:19910-33-9. ChemSrc. [Link]

-

Showing Compound 2-Methylpropanoic acid (FDB003277). FooDB. [Link]

-

Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech. [Link]

-

Technical Manual PPAR-gamma Transcription Factor Activity (ELISA) Assay Kit. Assay Genie. [Link]

-

Purifying by recrystallisation | 16–18 years | Resource. RSC Education. [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Colorado Springs. [Link]

Sources

- 1. This compound | C10H11NO4 | CID 781898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-nitrophenyl)propionic acid | CAS#:19910-33-9 | Chemsrc [chemsrc.com]

- 3. Showing Compound 2-Methylpropanoic acid (FDB003277) - FooDB [foodb.ca]

- 4. Stimulating effect of normal-dosing of fibrates on cell proliferation: word of warning - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anticipated Biological Activity of 2-Methyl-2-(4-nitrophenyl)propanoic acid: A Roadmap for Investigation

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The subject of this guide, 2-Methyl-2-(4-nitrophenyl)propanoic acid, is a compound with limited publicly available data on its biological activity. Therefore, this guide will establish the current knowledge baseline, analyze structurally similar compounds with known biological activities, and propose a comprehensive research framework to elucidate the potential therapeutic properties of this molecule.

Introduction: Unveiling a Potential Therapeutic Agent

This compound is a small molecule belonging to the arylpropanoic acid class of compounds.[1] While its direct biological effects have not been extensively reported in peer-reviewed literature, its chemical scaffold is shared by a multitude of biologically active compounds, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a propanoic acid moiety attached to a phenyl ring suggests a potential for interaction with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[2][3]

This guide will provide a thorough analysis of the known chemical properties of this compound, explore the biological activities of its structural analogs, and present a detailed, phased research plan to systematically investigate its therapeutic potential.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for designing relevant biological assays and interpreting their results.

| Property | Value | Source |

| Molecular Formula | C10H11NO4 | PubChem CID 781898[1] |

| Molecular Weight | 209.20 g/mol | PubChem CID 781898[1] |

| IUPAC Name | This compound | PubChem CID 781898[1] |

| CAS Number | 42206-47-3 | PubChem CID 781898[1] |

Analysis of Structurally Related Compounds: Building a Hypothesis

The biological activity of a molecule can often be inferred from its structural relatives. Several analogs of this compound have been synthesized and studied, providing valuable clues to its potential functions.

-

2-Methyl-2-(4-nitrophenoxy)propanoic acid: This analog, where an oxygen atom links the phenyl ring and the propanoic acid moiety, has been investigated for its antidyslipidemic activity.[4] This suggests that modifications to the linker atom can significantly alter the biological target.

-

2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid: The sulfur-linked analog has been noted for its "interest with respect to its biological activity," although specific activities are not detailed in the available abstracts.[5][6]

-

2-(4-Nitrophenyl)propionic acid: This analog lacks the gem-dimethyl group of the target compound. Its biological activities are not extensively documented in the provided search results, but its chemical information is available in PubChem.[7][8]

-

Arylpropionic Acid Derivatives (general): This broad class of compounds is well-known for its anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of COX enzymes.[3][9] Some derivatives have also been explored for anticancer and anticonvulsant activities.[3] The structural similarity of this compound to this class strongly suggests that anti-inflammatory and COX-inhibitory activities are primary candidates for investigation.

The nitro group (NO2) itself is a noteworthy functional group, known to be a pharmacophore in a wide range of biologically active molecules, including those with antimicrobial and vasodilatory properties.[10] The electronic properties of the nitro group can influence the interaction of the molecule with biological targets.[10]

Based on this analysis, a primary hypothesis is that This compound possesses anti-inflammatory properties, potentially mediated by the inhibition of cyclooxygenase enzymes.

Proposed Research Framework: A Phased Approach to Biological Characterization

To systematically evaluate the biological activity of this compound, a multi-phased research plan is proposed, progressing from in vitro screening to in vivo validation.

Phase 1: In Vitro Profiling

The initial phase focuses on broad screening to identify primary biological activities using cell-free and cell-based assays.

Caption: Phase 1 workflow for in vitro screening.

Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on the two main COX isoforms.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, this compound, known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compound dilutions or control inhibitors to the respective wells and incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at 37°C.

-

Stop the reaction and measure the absorbance at the recommended wavelength.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 2: Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This cell-based assay assesses the compound's ability to suppress the inflammatory response in immune cells.

-

Materials: RAW 264.7 murine macrophage cell line, DMEM media, fetal bovine serum, lipopolysaccharide (LPS), Griess reagent, this compound, dexamethasone (positive control).

-

Procedure:

-

Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various non-toxic concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of nitric oxide production.

-

-

Data Analysis: Compare the nitrite levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.

Phase 2: Mechanism of Action and In Vivo Proof of Concept

Should Phase 1 indicate significant anti-inflammatory activity, this phase will delve deeper into the mechanism and test the compound's efficacy in a living organism.

Caption: Phase 2 workflow for mechanistic and in vivo studies.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to evaluate the acute anti-inflammatory activity of a compound.[11]

-

Animals: Male Wistar rats (150-200g).

-

Materials: this compound, carrageenan (1% solution), indomethacin (positive control), plethysmometer.

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or indomethacin orally or intraperitoneally at various doses.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

-

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Concluding Remarks and Future Directions

While there is a notable absence of direct biological data for this compound, its structural characteristics and the known activities of its analogs provide a strong rationale for investigating its potential as an anti-inflammatory agent. The proposed research framework offers a systematic and robust approach to characterizing its biological profile, from initial in vitro screening to in vivo proof of concept. The outcomes of these studies will be crucial in determining whether this compound warrants further development as a novel therapeutic agent. Subsequent research could explore its potential in other areas suggested by its chemical structure, such as antimicrobial or anticancer applications, depending on the results of the initial screening phase.

References

Sources

- 1. This compound | C10H11NO4 | CID 781898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methyl-2-(4-nitro-phenyl-sulfanyl)-propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-2-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 1485472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. mdpi.com [mdpi.com]

- 11. wuxibiology.com [wuxibiology.com]

An In-depth Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of 2-Methyl-2-(4-nitrophenyl)propanoic Acid and its Structural Analogs

Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and metabolic diseases.

Introduction: A New Frontier in Modulating Metabolic and Inflammatory Pathways

The landscape of therapeutic intervention for metabolic disorders, such as dyslipidemia and type 2 diabetes, is continually evolving. A promising class of small molecules, the 2-arylpropionic acids, has garnered significant attention for its diverse pharmacological activities.[1][2][3][4] This guide focuses on a specific member of this class, 2-Methyl-2-(4-nitrophenyl)propanoic acid, and its structural analogs. These compounds are of particular interest due to their structural similarity to fibrates, a well-established class of drugs that modulate lipid metabolism primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[5][6]

This document provides a comprehensive technical overview, from the fundamental principles of chemical synthesis to detailed protocols for biological evaluation. We will explore the mechanistic underpinnings of these compounds' activities, focusing on their potential as dual PPARα/γ agonists, and delve into the structure-activity relationships that govern their potency and selectivity. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to advance the study of this promising class of therapeutic agents.

Section 1: Chemical Synthesis and Characterization

Proposed Synthetic Pathway for this compound

The most plausible approach for the synthesis of this compound involves the alkylation of a suitable precursor, such as 4-nitrophenylacetic acid or its ester derivative.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via methylation of ethyl 2-(4-nitrophenyl)acetate.

Materials:

-

Ethyl 2-(4-nitrophenyl)acetate

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Ester Methylation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a 60% dispersion of sodium hydride in mineral oil (2.2 equivalents) suspended in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of ethyl 2-(4-nitrophenyl)acetate (1.0 equivalent) in anhydrous THF to the cooled suspension.

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0°C and add methyl iodide (2.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-methyl-2-(4-nitrophenyl)propanoate.

-

Purify the crude product by flash column chromatography.

-

-

Ester Hydrolysis:

-

Dissolve the purified ethyl 2-methyl-2-(4-nitrophenyl)propanoate in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).

-

Add an excess of lithium hydroxide (e.g., 5 equivalents) and stir the mixture at room temperature for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

-

The product can be further purified by recrystallization.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of Structural Analogs

The synthesis of structural analogs, such as those with phenoxy or thiophenyl linkages, provides valuable insights into structure-activity relationships. A published method for the synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid is available and serves as an excellent example.[7][8][9]

Experimental Protocol: Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic Acid [7][8][9]

Objective: To synthesize 2-Methyl-2-(4-nitrophenoxy)propanoic acid via Williamson ether synthesis followed by ester hydrolysis.

Materials:

-

4-nitrophenol

-

Ethyl 2-bromo-2-methylpropionate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Williamson Ether Synthesis:

-

In a round-bottom flask, dissolve 4-nitrophenol (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile.

-

Add ethyl 2-bromo-2-methylpropionate (1.5 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to reflux and stir for 8 hours.

-

After cooling to room temperature, pour the mixture into cold water.

-

Extract the resulting oil with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-methyl-2-(4-nitrophenoxy)propanoate.

-

-

Ester Hydrolysis:

-

Treat the crude ester with a mixture of THF/MeOH/H₂O (3:2:1) and add LiOH (5 equivalents).

-

Stir the mixture at room temperature for 3 hours.

-

Add 10% HCl solution to acidify the mixture.

-

Remove most of the organic solvents under reduced pressure.

-

Extract the residue with dichloromethane (3x).

-

Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a solid product.

-

The final product can be purified by recrystallization from a suitable solvent like chloroform.

-

Section 2: Biological Activity and Mechanism of Action

The biological activities of 2-arylpropionic acid derivatives are diverse, with many exhibiting anti-inflammatory, analgesic, and potential anticancer properties.[1][2][4] For this compound and its analogs, the primary focus of investigation is their potential as modulators of metabolic pathways, particularly through the activation of PPARs.

Peroxisome Proliferator-Activated Receptors (PPARs) as a Key Target

PPARs are a group of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism, as well as inflammation. There are three main isoforms:

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

-

PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis and insulin sensitivity.

-

PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

Compounds that can activate both PPARα and PPARγ, known as dual agonists, are of significant therapeutic interest for treating metabolic syndrome, which is characterized by a combination of dyslipidemia, insulin resistance, and hypertension.[7][10][11]

Structure-Activity Relationship (SAR) for PPARα/γ Dual Agonism

The development of effective PPARα/γ dual agonists requires a nuanced understanding of the structural features that govern potency and selectivity. Key SAR insights for this class of compounds include:

-

Acidic Head Group: A carboxylic acid moiety is a common feature and is crucial for interacting with key amino acid residues in the ligand-binding pocket of PPARs.

-

Aromatic Core: The substituted phenyl ring serves as a central scaffold for orienting other functional groups.

-

Hydrophobic Tail: The nature and substitution pattern of the aromatic ring and any associated lipophilic groups significantly influence the potency and selectivity for PPAR isoforms. For instance, electron-withdrawing groups on the phenyl ring can impact the electronic properties and binding affinity.[12]

| Structural Feature | General Observation for PPARα/γ Agonism | Potential Impact of Modifications |

| Carboxylic Acid | Essential for binding to the ligand-binding pocket. | Esterification or amidation generally reduces activity. |

| α-Methyl Group | Can enhance potency and introduce chirality. | The stereochemistry at this position can influence isoform selectivity. |

| Nitro Group | Strong electron-withdrawing group. | May influence binding affinity and electronic interactions within the active site. |

| Linker (e.g., -O-, -S-) | Affects the overall conformation and flexibility of the molecule. | Can modulate the relative potency for PPARα and PPARγ. |

Downstream Signaling Pathways

The activation of PPARα and PPARγ by agonists like this compound analogs initiates a cascade of transcriptional events that regulate various metabolic and inflammatory pathways.

Section 3: Experimental Protocols for Biological Evaluation

A thorough biological evaluation is essential to characterize the activity, potency, and selectivity of this compound and its analogs. The following protocols provide a framework for these investigations.

PPAR Reporter Gene Assay

This cell-based assay is a primary screening tool to determine if a compound can activate PPARs and to quantify its potency.

Experimental Protocol: PPARα/γ Luciferase Reporter Assay

Objective: To determine the ability of test compounds to activate human PPARα and PPARγ in a cell-based reporter assay.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% charcoal-stripped fetal bovine serum

-

Expression plasmids for GAL4-PPARα-LBD and GAL4-PPARγ-LBD

-

UAS-luciferase reporter plasmid

-

Control plasmid for transfection efficiency (e.g., β-galactosidase)

-

Transfection reagent (e.g., Lipofectamine)

-

Test compounds dissolved in DMSO

-

Reference agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in 96-well plates.

-

Co-transfect the cells with the appropriate PPAR-LBD expression plasmid, the UAS-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or reference agonists. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a luciferase assay reagent and a luminometer.

-

Measure the activity of the control reporter (e.g., β-galactosidase) to normalize for transfection efficiency.

-

-

Data Analysis:

-

Normalize the luciferase activity to the control reporter activity.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Coactivator Recruitment Assay

This assay provides further evidence of receptor activation by measuring the ligand-dependent interaction between the PPAR LBD and a specific coactivator peptide.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

Objective: To measure the ligand-dependent recruitment of a coactivator peptide to the PPARα or PPARγ ligand-binding domain.

Materials:

-

Purified, tagged PPARα-LBD and PPARγ-LBD (e.g., GST-tagged)

-

Biotinylated coactivator peptide containing an LXXLL motif (e.g., from PGC-1α or SRC-1)

-

Europium-labeled anti-tag antibody (e.g., anti-GST)

-

Streptavidin-allophycocyanin (SA-APC)

-

Assay buffer

-

Test compounds dissolved in DMSO

-

Reference agonists

-

384-well microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Assay Setup:

-

Add the test compound or reference agonist, tagged PPAR-LBD, and biotinylated coactivator peptide to the wells of a 384-well plate.

-

Incubate at room temperature to allow for ligand binding.

-

-

Detection Reagent Addition:

-

Add the Europium-labeled antibody and SA-APC to the wells.

-

Incubate at room temperature in the dark to allow for the formation of the FRET complex.

-

-

Measurement:

-

Measure the TR-FRET signal on a compatible plate reader by exciting the Europium donor and measuring emission from both the donor and the APC acceptor.

-

-

Data Analysis:

-

Calculate the ratio of the acceptor and donor emission signals.

-

Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.

-

Cellular Assays for Downstream Effects

To confirm the biological relevance of PPAR activation, it is important to measure the downstream effects on cellular processes such as lipid metabolism and inflammation.

3.3.1 Quantification of Intracellular Lipid Accumulation

Experimental Protocol: Oil Red O Staining for Lipid Droplet Quantification

Objective: To visualize and quantify the accumulation of neutral lipids in adipocytes following treatment with test compounds.

Materials:

-

3T3-L1 preadipocytes

-

Differentiation medium (containing insulin, dexamethasone, and IBMX)

-

Oil Red O staining solution

-

Formalin

-

Isopropanol

-

Microscope

-

Image analysis software

Procedure:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes using differentiation medium.

-

Treat the differentiating or mature adipocytes with test compounds for a specified period.

-

-

Staining:

-

Fix the cells with formalin.

-

Stain the cells with Oil Red O solution to visualize lipid droplets.

-

-

Quantification:

-

Elute the Oil Red O stain from the cells using isopropanol.

-

Measure the absorbance of the eluted stain using a spectrophotometer.

-

Alternatively, capture images of the stained cells using a microscope and quantify the stained area using image analysis software.

-

3.3.2 Assessment of Anti-Inflammatory Activity

Experimental Protocol: NF-κB Reporter Assay [8][10][11][13][14]

Objective: To determine the inhibitory effect of test compounds on the NF-κB signaling pathway, a key pathway in inflammation.

Materials:

-

HEK293 cells stably expressing an NF-κB-luciferase reporter

-

Pro-inflammatory stimulus (e.g., TNF-α or LPS)

-

Test compounds dissolved in DMSO

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the NF-κB reporter cell line in 96-well plates.

-

-

Compound Pre-treatment:

-

Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

-

-

Stimulation:

-

Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α) for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

-

Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the compound concentration.

-

Conclusion and Future Directions

This compound and its structural analogs represent a compelling class of compounds with the potential to modulate key metabolic and inflammatory pathways through the activation of PPARs. This guide has provided a comprehensive framework for their synthesis, biological evaluation, and mechanistic characterization.

Future research in this area should focus on several key aspects:

-

Optimization of Potency and Selectivity: A systematic exploration of the structure-activity relationships will be crucial for designing analogs with improved potency and desired selectivity profiles for PPARα and PPARγ.

-

In Vivo Efficacy: Promising candidates identified through in vitro screening should be advanced to in vivo models of dyslipidemia, diabetes, and inflammation to assess their therapeutic efficacy and pharmacokinetic properties.

-

Safety and Off-Target Effects: A thorough evaluation of the safety profile of these compounds is essential, including assessment of potential off-target effects.

By leveraging the methodologies and insights presented in this guide, researchers can contribute to the development of novel therapeutics for the management of metabolic and inflammatory diseases.

References

-

Chandra, V., et al. (2008). Structure-activity relationships of dimeric PPAR agonists. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

-

Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]

-

Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed. [Link]

-

Roy, K., & De, A. U. (2008). Quantitative structure activity analysis of 2-alkoxydihydrocinnamates as PPARalpha/gamma dual agonist. ResearchGate. [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

-

AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. [Link]

-

Oyama, T., et al. (2014). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. PubMed. [Link]

-

Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed. [Link]

-

Kumar, P., et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. ResearchGate. [Link]

-

Tyagi, S., et al. (2011). Structure-activity relationships of dimeric PPAR agonists. ResearchGate. [Link]

-

ResearchGate. (n.d.). Quantitative analysis of intracellular lipid accumulation. [Link]

-

Ibezim, A., et al. (2016). Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. PubMed Central. [Link]

-

Slideshare. (n.d.). Fibrates_(Antihyperlipidemic) statin drugs. [Link]

Sources

- 1. methyl 2-(4-nitrophenyl)propionate synthesis - chemicalbook [chemicalbook.com]

- 2. Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. The Road to Quantitative Lipid Biochemistry in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 14. resources.amsbio.com [resources.amsbio.com]

Introduction: A Molecule at the Crossroads of Two Pharmacophores

An In-Depth Technical Guide to 2-Methyl-2-(4-nitrophenyl)propanoic Acid

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in medicinal chemistry and drug development. By leveraging established principles of organic synthesis and pharmacology, we will explore its chemical properties, outline a robust synthetic pathway, and discuss its potential therapeutic applications based on its structural analogy to well-known classes of drugs.

This compound (CAS 42206-47-3) is an aromatic carboxylic acid belonging to the family of arylisobutyric acid derivatives. Its structure is notable as it merges features from two pharmacologically significant classes of drugs: the fibrates and the profens.

-

Fibrate Analogy: The core structure of an aryloxyisobutyric acid is the hallmark of fibrates, a class of lipid-modifying agents used to treat dyslipidemia.[1] These compounds, such as clofibric acid, primarily act as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in regulating lipid metabolism. The title compound can be considered a bioisostere of fibrates, where the typical ether linkage is replaced by a direct carbon-carbon bond to the phenyl ring.

-

Profen Analogy: The α-arylpropionic acid motif is the defining feature of "profen" non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[2] These drugs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2]

This dual structural heritage makes this compound a compelling candidate for investigation, with potential applications spanning metabolic disorders and inflammatory conditions. This guide will provide the foundational knowledge required for researchers to synthesize and evaluate this promising molecule.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is critical for its synthesis, purification, and formulation. The key identifiers and computed properties for this compound are summarized below.

Chemical Structure Diagram

Caption: Fig 1. Structure of this compound

Data Summary Table

| Property | Value | Source |

| CAS Number | 42206-47-3 | [3][4] |

| Molecular Formula | C₁₀H₁₁NO₄ | [3][4] |

| Molecular Weight | 209.20 g/mol | [4] |

| IUPAC Name | This compound | N/A |

| MDL Number | MFCD00816185 | [3] |

| Physical Form | Solid | [5] |

| Hazard Classification | Irritant | [6] |

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis for this compound is not prominently available, a reliable and robust pathway can be constructed based on the well-established malonic ester synthesis, a cornerstone method for preparing substituted carboxylic acids. This approach offers high control over the introduction of substituents on the α-carbon, preventing the formation of undesirable byproducts often seen with direct alkylation of aryl acetic acids.[7]

The proposed pathway begins with the arylation of diethyl malonate, followed by methylation, and concludes with a tandem hydrolysis and decarboxylation step.[8][9]

Synthesis Workflow Diagram

Caption: Fig 2. Proposed Synthesis Workflow

Detailed Experimental Protocol (Proposed)

This protocol is adapted from analogous procedures for the synthesis of α-arylpropionic acids.[8][9]

Step 1: Synthesis of Diethyl (4-nitrophenyl)malonate

-

Rationale: This step establishes the crucial carbon-carbon bond between the aromatic ring and the malonic ester core via a nucleophilic aromatic substitution reaction. 4-Chloronitrobenzene is used as the electrophile, activated by the electron-withdrawing nitro group. A strong, non-nucleophilic base is required to deprotonate the diethyl malonate, forming the nucleophilic enolate.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.

-

Slowly add diethyl malonate (1.0 equivalent) dropwise via syringe, maintaining the temperature at 0 °C. Allow the mixture to stir for 30 minutes.

-

Add a solution of 4-chloronitrobenzene (1.05 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and then heat to 80-100 °C, monitoring by TLC until the starting material is consumed.

-

Cool the reaction, quench carefully with cold water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Step 2: Synthesis of Diethyl 2-methyl-2-(4-nitrophenyl)malonate

-

Rationale: The remaining acidic proton on the α-carbon of the malonate intermediate is removed by a strong base to generate a new enolate, which then acts as a nucleophile to attack an electrophilic methyl source, methyl iodide.

-

Procedure:

-

Dissolve the diethyl (4-nitrophenyl)malonate (1.0 equivalent) from Step 1 in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise. Stir for 30 minutes.

-

Add methyl iodide (CH₃I, 1.2 equivalents) dropwise.

-

Allow the reaction to stir at room temperature overnight. Monitor by TLC.

-

Quench the reaction with saturated ammonium chloride (NH₄Cl) solution and extract with ethyl acetate.

-

Wash the organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the methylated intermediate.

-

Step 3: Hydrolysis and Decarboxylation to this compound

-

Rationale: The two ester groups are first saponified (hydrolyzed) under basic conditions to form a dicarboxylate salt. Upon acidification, the resulting malonic acid derivative is unstable and readily undergoes decarboxylation (loss of CO₂) when heated, driven by the formation of a stable six-membered cyclic transition state, to yield the final propanoic acid product.[8]

-

Procedure:

-

Dissolve the crude diethyl 2-methyl-2-(4-nitrophenyl)malonate (1.0 equivalent) from Step 2 in ethanol.

-

Add an aqueous solution of sodium hydroxide (NaOH, 3.0 equivalents) and heat the mixture to reflux for 3-4 hours.[8]

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer carefully with concentrated hydrochloric acid (HCl) at 0 °C until the pH is ~1-2.

-

Gently heat the acidified mixture to 50-60 °C for 1-2 hours to ensure complete decarboxylation.

-

Extract the final product with ethyl acetate (3x).[8]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield crude this compound.[8]

-

The final product can be purified by recrystallization.

-

Potential Biological Activity and Therapeutic Applications

The therapeutic potential of this compound is inferred from its structural relationship to established drug classes. The primary hypothesis is that it functions as an antidyslipidemic agent, with a secondary possibility of anti-inflammatory activity.

Antidyslipidemic Activity via PPAR Agonism

Fibrates are a cornerstone in managing dyslipidemia, particularly high plasma triglycerides.[1] Their mechanism of action involves binding to and activating PPARα. This activation leads to a cascade of downstream effects, including increased expression of genes involved in fatty acid oxidation and lipoprotein lipase activity, ultimately leading to reduced triglyceride levels.

Given that this compound is an analogue of clofibric acid, it is highly plausible that it could also function as a PPARα agonist.[10] The nitro group, being strongly electron-withdrawing, significantly alters the electronic properties of the aromatic ring compared to the chloro group in clofibric acid, which could modulate its binding affinity and efficacy at the receptor.

Potential PPAR Signaling Pathway

Caption: Fig 3. Hypothesized Mechanism via PPARα Pathway

Potential Anti-inflammatory Activity

The α-arylpropionic acid scaffold is strongly associated with NSAID activity.[2] While the primary interest in this molecule lies in its fibrate-like properties, the potential for COX inhibition should not be overlooked. An initial screening against COX-1 and COX-2 enzymes would be a prudent secondary investigation to determine if the compound possesses a dual-activity profile, which could be advantageous in conditions where inflammation and metabolic dysregulation coexist, such as in metabolic syndrome.

Conclusion and Future Directions

This compound represents a molecule with significant, untapped potential in drug discovery. Its hybrid structure, reminiscent of both fibrates and profens, provides a strong rationale for its synthesis and biological evaluation. This guide has provided a comprehensive overview of its properties and a detailed, plausible synthetic route to empower researchers to undertake its study.

Future research should focus on:

-

Synthetic Validation: Executing the proposed synthesis and fully characterizing the final compound using modern analytical techniques (NMR, MS, IR, Elemental Analysis).

-

In Vitro Biological Screening: Quantifying the compound's activity as a PPARα, PPARγ, and PPARδ agonist. Simultaneously, its inhibitory potential against COX-1 and COX-2 should be assessed.

-

In Vivo Efficacy: Should in vitro results prove promising, advancing the compound to animal models of dyslipidemia and inflammation to evaluate its therapeutic efficacy and pharmacokinetic profile.

The exploration of this molecule could lead to the development of novel therapeutics for metabolic and inflammatory diseases.

References

-

PrepChem.com. Synthesis of 2-(4-nitrophenyl)propionic acid. Available from: [Link]

-

Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o91. Available from: [Link]

- Google Patents. Method for the synthesis of chiral alpha-aryl propionic acid derivatives.

-

Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. Available from: [Link]

- Google Patents. Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

-

ResearchGate. NSAIDs derived from (a) α‐aryl propionic acids and (b) α‐aryl acetic acids. Available from: [Link]

-

Organic Syntheses. 2-phenylpropionic acid. Available from: [Link]

-

Appchem. This compound. Available from: [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Available from: [Link]

-

PubChem. (4-Nitrophenyl)acetic acid. Available from: [Link]

-

Chemistry Stack Exchange. Synthesis of 2-methyl-4-nitrophenol from benzene? Available from: [Link]

- Google Patents. Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

Organic Syntheses. p-NITROPHENYLACETIC ACID. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. appchemical.com [appchemical.com]

- 4. scbt.com [scbt.com]

- 5. CAS 42206-47-3: this compound [cymitquimica.com]

- 6. 42206-47-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

- 10. 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-Methyl-2-(4-nitrophenyl)propanoic Acid: A Technical Guide to Putative Molecular Targets

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of 2-Methyl-2-(4-nitrophenyl)propanoic acid, a compound of interest at the intersection of metabolic and inflammatory pathways. Drawing upon structural analogies to established drug classes, namely fibrates and profens, we elucidate a dual-pronged hypothesis centered on the modulation of Peroxisome Proliferator-Activated Receptors (PPARs) and the inhibition of Cyclooxygenase (COX) enzymes. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive theoretical framework, actionable experimental protocols, and a forward-looking perspective on the therapeutic promise of this molecule.

Introduction: Decoding the Structural Clues of a Promising Molecule